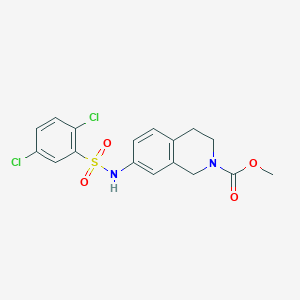

methyl 7-(2,5-dichlorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

Methyl 7-(2,5-dichlorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic tetrahydroisoquinoline derivative featuring a methyl ester at position 2 and a 2,5-dichlorobenzenesulfonamido group at position 7. Its molecular formula is C₁₈H₁₆Cl₂N₂O₄S, with a molecular weight of 439.3 g/mol. The compound combines the tetrahydroisoquinoline scaffold—a privileged structure in medicinal chemistry—with sulfonamide and ester functionalities, which are critical for modulating biological activity and physicochemical properties.

Propriétés

IUPAC Name |

methyl 7-[(2,5-dichlorophenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O4S/c1-25-17(22)21-7-6-11-2-4-14(8-12(11)10-21)20-26(23,24)16-9-13(18)3-5-15(16)19/h2-5,8-9,20H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWYQJFUMBCIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(2,5-dichlorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps. One common route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the sulfonamide group and the esterification of the carboxylate group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, purification, and quality control to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 7-(2,5-dichlorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Applications De Recherche Scientifique

Methyl 7-(2,5-dichlorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of various chemical products and materials.

Mécanisme D'action

The mechanism of action of methyl 7-(2,5-dichlorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets in the body. The sulfonamide group is known to inhibit certain enzymes, which can disrupt biological processes and lead to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Positional Isomers: Ester Group Variations

- Methyl 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate (CAS 57060-86-3): Structural difference: The methyl ester is at position 3 instead of position 2 . Biological relevance: Similar derivatives (e.g., methyl 2-(4-chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate) act as TGR5 agonists in metabolic disease research, highlighting the importance of substituent positioning for receptor binding . Physical properties: Hydrochloride salt forms (e.g., CAS 57060-88-5) enhance solubility, with commercial availability in milligram to gram quantities .

Sulfonamide-Containing Analogs

- 4-[(2,4-Dichlorobenzenesulfonamido)Methyl]Cyclohexane Carboxylic Acid (): Structural difference: A cyclohexane ring replaces the tetrahydroisoquinoline core. Physical properties: Melting point = 191°C; formula weight = 366.25 g/mol. The tetrahydroisoquinoline analog may exhibit higher lipophilicity due to aromaticity .

- Methyl 2-(2,4-Dichlorobenzamido)-5-((2-Ethoxyphenyl)Carbamoyl)-4-Methylthiophene-3-Carboxylate (CAS 505095-81-8): Structural difference: A thiophene ring replaces tetrahydroisoquinoline, with a dichlorobenzamido group.

Anti-Coronavirus Tetrahydroisoquinoline Derivatives

- rel-(3R,4R)-Methyl 2-Hexyl-1-Oxo-3-(Pyridin-2-yl)-1,2,3,4-Tetrahydroisoquinoline-4-Carboxylate (trans-7): Structural difference: A hexyl chain and pyridinyl group at positions 2 and 3, respectively, with an oxo group at position 1. Biological activity: Tested for anti-coronavirus activity, suggesting the tetrahydroisoquinoline scaffold’s adaptability for antiviral applications .

Neuroprotective Tetrahydroisoquinolines

- 1-Methyl-1,2,3,4-Tetrahydroisoquinoline: Structural difference: Lacks sulfonamido and ester groups.

Comparative Analysis of Key Properties

Activité Biologique

Methyl 7-(2,5-dichlorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of methyl 7-(2,5-dichlorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be detailed as follows:

- Molecular Formula : C16H17Cl2N3O3S

- Molecular Weight : 396.35 g/mol

The synthesis typically involves the reaction of 2,5-dichlorobenzenesulfonamide with a suitable isoquinoline derivative under controlled conditions. The process can yield various analogs with differing biological activities.

Antitumor Activity

Recent studies have shown that compounds related to tetrahydroisoquinoline derivatives exhibit notable antitumor properties. For instance, a series of novel tetrahydroquinoline derivatives have been synthesized and tested for their antitumor activity. The results indicated that certain derivatives had IC50 values significantly lower than that of Doxorubicin, a standard chemotherapeutic agent:

| Compound ID | IC50 (µg/mL) | Comparison to Doxorubicin |

|---|---|---|

| Compound 32 | 2.5 | More potent |

| Compound 25 | 3.0 | More potent |

| Doxorubicin | 37.5 | Reference |

These findings suggest that methyl 7-(2,5-dichlorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate may share similar or enhanced antitumor properties compared to established drugs .

Neuropharmacological Effects

The compound's structural similarity to known dual reuptake inhibitors has led to investigations into its potential neuropharmacological effects. Research indicates that tetrahydroquinoline derivatives can inhibit the reuptake of serotonin and dopamine effectively. This dual action may position methyl 7-(2,5-dichlorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate as a candidate for treating mood disorders and other neurological conditions .

Antimicrobial Activity

In addition to its antitumor and neuropharmacological effects, there is emerging evidence suggesting antimicrobial properties associated with sulfonamide derivatives. Compounds containing the sulfonamide moiety have demonstrated efficacy against various bacterial strains. Studies show that modifications in the sulfonamide structure can enhance antimicrobial activity .

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, a series of tetrahydroisoquinoline derivatives were tested against human cancer cell lines. The study highlighted the superior efficacy of compounds structurally related to methyl 7-(2,5-dichlorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate compared to traditional chemotherapeutics.

Case Study 2: Neuropharmacological Assessment

A pharmacodynamic study evaluated the effects of the compound on serotonin and dopamine levels in animal models. The results indicated a significant increase in neurotransmitter levels post-administration, supporting its potential use in treating depression and anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.